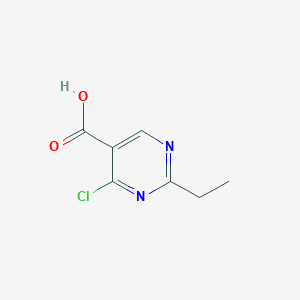
4-Chloro-2-ethylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethylpyrimidine-5-carboxylic acid typically involves the chlorination of 2-ethylpyrimidine-5-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-ethylpyrimidine-5-carboxylic acid in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction conditions, such as temperature, solvent choice, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dihydropyrimidines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents, such as ethanol or dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), are used under mild conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation Reactions: Products include pyrimidine N-oxides.
Reduction Reactions: Products include dihydropyrimidines.
Scientific Research Applications
4-Chloro-2-ethylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylpyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a similar pyrimidine core structure but with a methylthio group at position 2 instead of an ethyl group.
5-Chloro-2-ethylpyrimidine-4-carboxylic acid: This is an isomer with the chlorine atom at position 5 and the carboxylic acid group at position 4.
Uniqueness
4-Chloro-2-ethylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
4-chloro-2-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-5-9-3-4(7(11)12)6(8)10-5/h3H,2H2,1H3,(H,11,12) |
InChI Key |
NIIMQEOBHMLCLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



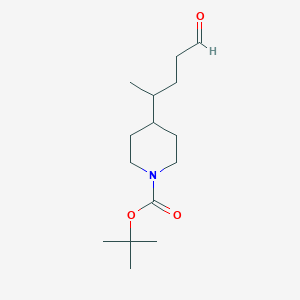
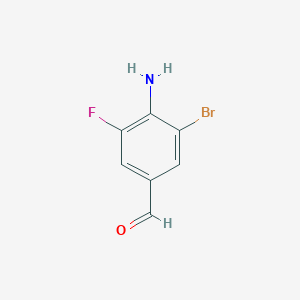
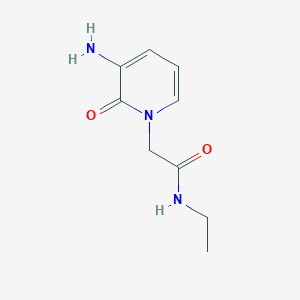
![3-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13077188.png)
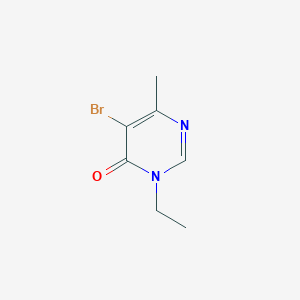
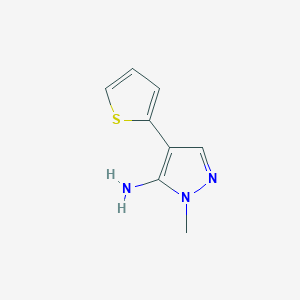

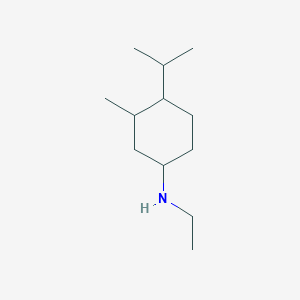

![6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13077217.png)
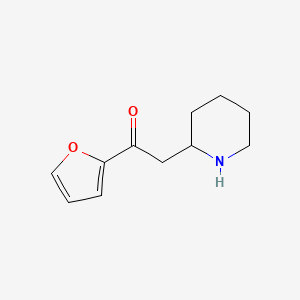
![5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077226.png)

